molecular formula C11H14O2S B1267819 [(3-Phenylpropyl)thio]acetic acid CAS No. 30134-08-8

[(3-Phenylpropyl)thio]acetic acid

Cat. No.: B1267819
CAS No.: 30134-08-8
M. Wt: 210.29 g/mol
InChI Key: BGBJUCFBIKHHMZ-UHFFFAOYSA-N
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Description

Contextualization of the Thioacetic Acid Functional Group in Organic Synthesis and Biochemical Investigations

The thioacetic acid functional group, R-C(O)SH, is the sulfur analog of a carboxylic acid. wikipedia.org A key feature of thioacetic acid is its acidity; with a pKa near 3.4, it is approximately 15 times more acidic than acetic acid. wikipedia.org In neutral water, it exists in its ionized form as the thioacetate (B1230152) anion. wikipedia.org This acidity and the nucleophilicity of the resulting thioacetate are central to its utility in organic synthesis.

One of the most common applications of thioacetic acid is for the introduction of thiol groups (-SH) into molecules. wikipedia.org This is typically achieved through the reaction of an alkyl halide with a thioacetate salt, like potassium thioacetate, to form a thioacetate ester. wikipedia.org Subsequent hydrolysis of the ester yields the corresponding thiol. wikipedia.org This two-step process is a reliable method for synthesizing thiols from widely available alkenes via a radical acyl thiol-ene reaction followed by S-deacetylation. rsc.org

The reactivity of the thioacid S-H bond, which has a bond dissociation energy comparable to that of alkanethiols, allows for facile homolytic cleavage to form thiyl radicals. rsc.org This reactivity is harnessed in various photochemical and radical-mediated reactions, including the synthesis of thioesters and peptide coupling reactions. rsc.orgorganic-chemistry.org For instance, visible light can drive the synthesis of thioesters from thiobenzoic acids and thiols without the need for a photocatalyst. organic-chemistry.org

In biochemical investigations, the thioacetic acid moiety is utilized to create derivatives of biologically active compounds. nih.gov The heterocycle-thioacetic acid motif, in particular, is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. nih.gov This has led to the exploration of such derivatives for a wide range of pharmacological activities. nih.gov

Historical Perspective on the Synthesis and Exploration of Phenyl-substituted Thioethers

Phenyl-substituted thioethers, also known as thioanisoles when methylated, are a class of compounds characterized by a sulfur atom linking a phenyl group to another organic moiety. wikipedia.org The synthesis of these compounds has a long history in organic chemistry.

A foundational method for preparing thioethers is an adaptation of the Williamson ether synthesis, which involves the reaction of an alkali metal derivative of a thiol (a thiolate) with an alkyl halide. google.com For phenyl-substituted thioethers, this typically involves reacting sodium thiophenolate with an appropriate alkyl halide. chemicalbook.com Thiophenol (C₆H₅SH), the simplest aromatic thiol, is highly nucleophilic in its deprotonated form (thiophenolate), leading to high rates of alkylation to form thioethers. wikipedia.org

Alternative methods for thioether synthesis have been developed over the years. One such method involves the reaction of thiols with alcohols, particularly "phenol alcohols," in the presence of a catalyst like hydrogen chloride or a Lewis acid such as zinc chloride. google.comacs.org More contemporary methods include copper-catalyzed oxidative coupling reactions. For example, aryl aldehydes can be oxidized to aryl acids, which then serve as key intermediates in thioetherification reactions. nih.gov Another approach involves the oxidative cleavage of the C(alkyl)-C(OH) bond in certain alcohols to generate aryl acid intermediates, which can then undergo decarboxylative functionalization to form thioethers. nih.gov

Significance of the [(3-Phenylpropyl)thio]acetic Acid Scaffold in Academic Discovery

The specific scaffold of this compound combines the features of a phenyl-substituted thioether with an acetic acid moiety. While detailed research focused exclusively on this compound is not extensively documented in publicly available literature, its significance can be inferred from the well-established utility of its constituent parts and related structures. The compound is identified by the CAS number 30134-08-8. bldpharm.com

The "(phenylthio)acetic acid" core is a known reactant in the synthesis of various heterocyclic compounds, such as benzoxazoles and benzimidazoles, which have shown antimicrobial activity. chemicalbook.com This suggests that derivatives like this compound could serve as valuable intermediates in medicinal chemistry for the development of new therapeutic agents. The general class of heterocycle-thioacetic acid derivatives is recognized for possessing a wide spectrum of biological properties, making them attractive scaffolds for drug design. nih.gov

The synthesis of this compound would likely follow established protocols for creating thioethers and thioacetic acids. A plausible route involves the reaction of 3-phenyl-1-propanethiol with a haloacetic acid or its salt, or the reaction of 3-phenylpropyl halide with thioglycolic acid.

The physical and chemical properties of this compound and its close relatives are crucial for their application in synthesis and materials science. Below is a table of properties for related compounds, which can provide an estimation for the target molecule.

Property(Phenylthio)acetic acid chemicalbook.com(Phenylthio)acetic acid, 3-phenylpropyl ester chemeo.comnist.gov
Molecular Formula C₈H₈O₂SC₁₇H₁₈O₂S
Molecular Weight 168.21 g/mol 286.389 g/mol
Appearance White solid-
Melting Point 60-63 °C-
Boiling Point 314.4±25.0 °C (Predicted)-
pKa 3.70±0.10 (Predicted)-
CAS Number 103-04-8-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenylpropylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c12-11(13)9-14-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBJUCFBIKHHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306194
Record name [(3-phenylpropyl)thio]acetic acid
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Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30134-08-8
Record name NSC174583
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(3-phenylpropyl)thio]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Phenylpropyl Thio Acetic Acid

Direct Synthesis Approaches

Direct synthesis of [(3-Phenylpropyl)thio]acetic acid typically involves the sequential formation of the thioether linkage and subsequent generation or modification of the acetic acid moiety. A common and logical pathway proceeds through a thioester intermediate, which is then hydrolyzed and subsequently alkylated.

Nucleophilic Substitution Reactions Utilizing (3-Phenylpropyl)halides and Thioacetic Acid Precursors

A primary method for creating the sulfur-carbon bond in the target molecule involves a nucleophilic substitution reaction. This strategy employs a (3-phenylpropyl)halide, which serves as the electrophile, and a precursor to the thioacetic acid component, which acts as the nucleophile. wikipedia.org A frequently used nucleophile is the thioacetate (B1230152) anion, derived from thioacetic acid. wikipedia.org

The reaction generally proceeds by combining an alkyl halide with an alkali metal salt of a thiocarboxylic acid, such as potassium thioacetate. wikipedia.org This process is an effective method for preparing thioacetate esters. wikipedia.org

Role of 3-Phenylpropyl Bromide in Thioether Formation

In this synthetic scheme, 3-phenylpropyl bromide is an ideal electrophile. The bromine atom is an effective leaving group, facilitating nucleophilic attack by the thioacetate anion at the carbon atom to which it is attached. The reaction displaces the bromide ion and forms a new carbon-sulfur bond, yielding the intermediate S-(3-phenylpropyl) thioacetate. This reaction follows a typical bimolecular nucleophilic substitution (SN2) mechanism.

Hydrolysis of Intermediate Thioesters to Yield the Carboxylic Acid Functionality

The thioester, S-(3-phenylpropyl) thioacetate, formed in the initial step is not the final product but a stable intermediate. To advance towards the target molecule, this thioester must be hydrolyzed. The hydrolysis of thioesters breaks the acyl-sulfur bond (R-C(O)-SR') to produce a thiol (R'SH) and a carboxylic acid (RCOOH). wikipedia.orglibretexts.org

In this specific synthesis, the hydrolysis of S-(3-phenylpropyl) thioacetate is typically carried out using a strong base, such as sodium hydroxide (B78521). wikipedia.org This reaction yields 3-phenylpropylthiol and an acetate (B1210297) salt. The resulting 3-phenylpropylthiol is the key intermediate that contains the required 3-phenylpropylthio group. This thiol can then be reacted in a second nucleophilic substitution with a haloacetic acid, such as sodium chloroacetate (B1199739). The thiolate anion of 3-phenylpropylthiol attacks the α-carbon of chloroacetate, displacing the chloride and forming the final product, this compound.

Thioester Formation : Reaction of 3-phenylpropyl bromide with potassium thioacetate.

Hydrolysis : Base-mediated hydrolysis of the intermediate S-(3-phenylpropyl) thioacetate to form 3-phenylpropylthiol.

Final Alkylation : Reaction of 3-phenylpropylthiol with sodium chloroacetate to yield this compound.

Table 1: Representative Steps in the Direct Synthesis of this compound

Step Reactant 1 Reactant 2 Conditions Intermediate/Product
1 3-Phenylpropyl bromide Potassium thioacetate Polar aprotic solvent (e.g., DMF, Acetone) S-(3-phenylpropyl) thioacetate
2 S-(3-phenylpropyl) thioacetate Sodium hydroxide (aq) Heat 3-Phenylpropylthiol (as sodium thiolate)
3 3-Phenylpropylthiol Sodium chloroacetate Aqueous or alcoholic solvent This compound (as sodium salt)
4 Sodium [(3-phenylpropyl)thio]acetate Hydrochloric acid (aq) Acidification This compound

Indirect Synthetic Routes and Analogous Approaches

Indirect routes to this compound and its analogs often utilize different bond-forming strategies, such as the Michael-type addition reaction. This approach is particularly useful for synthesizing related structures where the thioacetic acid moiety is added to an activated carbon-carbon double bond.

Michael-Type Addition Reactions Involving Thioglycolic Acid and α,β-Unsaturated Systems

The Michael addition is a fundamental reaction in organic chemistry involving the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. semanticscholar.org Thiols, including thioglycolic acid, are excellent nucleophiles for this transformation, readily adding to electron-deficient alkenes to form a new carbon-sulfur bond. semanticscholar.org This reaction can be catalyzed by bases, acids, or even performed under solvent-free conditions. semanticscholar.orgrsc.org The reactivity of the thiol is often enhanced at higher pH where the more nucleophilic thiolate anion is present. wikipedia.orgnih.gov

Reaction with Chalcone (B49325) Derivatives and Related Carbonyl Compounds

Chalcones, which are 1,3-diaryl-2-propen-1-ones, serve as classic substrates (Michael acceptors) for these addition reactions. tamu.eduscielo.org.mx Their α,β-unsaturated ketone framework is highly susceptible to nucleophilic attack at the β-carbon. researchgate.net The reaction of a chalcone derivative with thioglycolic acid provides a pathway to synthesize analogs of this compound.

In a typical reaction, the sulfur atom of thioglycolic acid adds to the β-carbon of the chalcone. The initial rate of this addition and the final equilibrium composition often depend on the pH of the reaction medium, which dictates the protonation state of the thiol. nih.gov The reaction produces a β-thio-substituted carbonyl compound. For instance, the addition of thioglycolic acid to chalcone (1,3-diphenyl-2-propen-1-one) would yield 3-((carboxymethyl)thio)-1,3-diphenylpropan-1-one. This demonstrates an analogous approach to forming a thioacetic acid derivative, even though the carbon backbone differs from the 3-phenylpropyl group.

Table 2: Research Findings on Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds

Substrate (Michael Acceptor) Thiol (Nucleophile) Conditions Key Findings Reference
Chalcones (general) Cellular thiols (e.g., Glutathione, N-acetylcysteine) Varied pH The reaction rate and equilibrium composition are positively correlated with the degree of thiol ionization. nih.gov
Methyl vinyl ketone Thiophenol Solvent-free, room temperature High yields (93%) were achieved in short reaction times (30 min) without a catalyst by using a 2:1 molar ratio of thiol to ketone. semanticscholar.org
α,β-Unsaturated carbonyls (general) Various thiols Ionic liquid [bmim]PF6/H2O The ionic liquid/water system acts as an efficient catalyst for the Michael addition. semanticscholar.org
Chalcone Aryl Methyl Ketone Microwave irradiation, Silica gel A solvent-free method for Michael addition to chalcones, providing excellent yields and operational simplicity. scielo.org.mx
α,β-Unsaturated carbonyls Thiols Computational and chemoassays Base catalysis is crucial for an efficient reaction with enzymatic thiol groups; reactivity is influenced by substituents and conformation of the Michael acceptor. nih.gov

Thiol-yne Click Chemistry for the Formation of Thioether Linkages

The thiol-yne click reaction is a powerful and efficient method for constructing thioether linkages through the addition of a thiol to an alkyne. This reaction can proceed via either a radical or a nucleophilic pathway, often initiated by UV irradiation or a radical initiator. The process is valued for its high yields, tolerance of various functional groups, and atom economy.

In the context of forming a thioether linkage, the reaction between a thiol and an alkyne is a prominent example of hydrothiolation. This can be categorized as either a thiol-ene or a thiol-yne reaction depending on the nature of the unsaturation. These reactions can be triggered by the formation of free radicals, base- or metal-promoted enhancement of the thiol's nucleophilicity, or the oxidative addition of the S-H bond to a catalyst.

While a direct application of thiol-yne chemistry for the synthesis of this compound is not extensively detailed in the provided research, a plausible synthetic route can be postulated. This would involve the reaction of 3-phenyl-1-propyne (B125596) with thioglycolic acid. The reaction would likely proceed via an anti-Markovnikov addition of the thiyl radical from thioglycolic acid to the alkyne, yielding the desired vinyl sulfide (B99878) intermediate, which could then be reduced to afford this compound. The regioselectivity of the addition, leading to either the Markovnikov or anti-Markovnikov product, can be influenced by the choice of catalyst and reaction conditions.

Derivatization Strategies from Related Precursors

The synthesis of this compound can also be achieved by modifying existing molecules that serve as precursors. These strategies involve the formation of the key thioether bond through the reaction of appropriate starting materials.

A potential, though less commonly documented, derivatization strategy involves the coupling of thioglycolic acid with alcohol derivatives. In a related context, the synthesis of thioesters can be achieved through the reaction of thiols with various acylating agents. For instance, N-acylbenzotriazoles have been used as mild S-acylating agents to produce thioesters from thiophenol, benzyl (B1604629) mercaptan, and mercaptoacetic acid under gentle conditions. While direct coupling with diphenylmethanol (B121723) derivatives to form the specific thioacetic acid is not detailed, the principles of activating a carboxylic acid or an alcohol to facilitate thioether or thioester formation are well-established in organic synthesis.

Advanced Synthetic Techniques

To enhance reaction rates, yields, and selectivity, advanced synthetic methods like microwave-assisted synthesis are increasingly employed in organic chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool due to its ability to rapidly and efficiently heat reaction mixtures, leading to significantly reduced reaction times and often improved yields and product purities. researchgate.netresearchgate.net This technique has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds and thioethers. researchgate.netnih.gov For example, microwave irradiation has been used in the synthesis of thiazole (B1198619) derivatives and fused 1,2,4-triazines, demonstrating its utility in constructing sulfur- and nitrogen-containing scaffolds. nih.govnih.gov

In the context of synthesizing derivatives of this compound, microwave heating could be employed to accelerate the reaction between a suitable thiol, such as 3-phenyl-1-propanethiol, and an activated acetic acid derivative. Research has shown that microwave-assisted synthesis can be highly effective for reactions conducted in solvents like acetic acid. clockss.orgrsc.org For instance, a one-pot, three-component reaction to produce β-keto thioethers was successfully carried out in acetic acid under microwave conditions. rsc.org This indicates the feasibility of using microwave energy to drive the synthesis of thioacetic acid derivatives.

The efficiency of microwave-assisted synthesis is highly dependent on the optimization of reaction parameters such as temperature, pressure, and irradiation time. The ability to control these parameters allows for the fine-tuning of reaction conditions to maximize yield and minimize side products.

In a study on the microwave-assisted synthesis of alkane thiols, the reaction temperature was systematically varied to find the optimal condition. amazonaws.com It was observed that increasing the temperature from 110°C to 140°C influenced the reaction outcome, with 120°C being selected as the optimal temperature for a 15-minute hold time. amazonaws.com Similarly, the irradiation time is a critical parameter that is often significantly reduced compared to conventional heating methods. researchgate.netmdpi.com Reactions that might take hours under conventional reflux can often be completed in minutes using microwave irradiation. mdpi.com

The table below summarizes the general effects of optimizing key parameters in microwave-assisted synthesis, based on findings from various studies.

ParameterEffect of OptimizationResearch Findings
Temperature Directly influences reaction rate. Higher temperatures generally lead to faster reactions, but can also cause decomposition or side reactions if not optimized.In one study, 120°C was found to be the optimal temperature for a specific thiol synthesis, balancing reaction rate and product stability. amazonaws.com
Pressure In sealed-vessel microwave reactors, pressure increases with temperature, allowing for heating of solvents above their atmospheric boiling points. This can dramatically accelerate reactions.Not explicitly detailed in the provided search results for this specific compound.
Irradiation Time Significantly reduced compared to conventional methods. Optimization is crucial to ensure complete reaction without product degradation.Reaction times have been reduced from hours to minutes in various syntheses of heterocyclic compounds. mdpi.com
Solvent The choice of solvent is critical as it must efficiently absorb microwave energy. Polar solvents like ethanol, methanol, and acetic acid are often effective.Acetic acid has been shown to be an effective solvent in microwave-assisted multicomponent reactions to produce thioether derivatives. clockss.orgrsc.org

By carefully optimizing these parameters, microwave-assisted synthesis can provide a rapid and efficient pathway to this compound and its derivatives.

Physicochemical and Spectroscopic Characterization of 3 Phenylpropyl Thio Acetic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of [(3-Phenylpropyl)thio]acetic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons.

Aromatic Protons: The protons on the phenyl ring typically appear in the downfield region, around δ 7.1-7.3 ppm, often as a complex multiplet due to spin-spin coupling.

Methylene Protons: The spectrum will show signals for the three methylene groups (-CH₂-). The protons of the methylene group adjacent to the sulfur atom (S-CH₂-COOH) are expected to appear as a singlet around δ 3.2-3.4 ppm. The protons of the methylene group attached to the phenyl ring (Ph-CH₂-) would likely resonate at around δ 2.7 ppm as a triplet, and the central methylene group (-CH₂-CH₂-CH₂-) would appear as a multiplet (likely a quintet) around δ 1.9-2.0 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is typically observed as a broad singlet at a very downfield chemical shift, often above δ 10 ppm, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to have a chemical shift in the range of δ 170-180 ppm.

Aromatic Carbons: The carbons of the phenyl ring will show several signals in the aromatic region (δ 125-145 ppm).

Aliphatic Carbons: The methylene carbons (-CH₂-) will appear in the upfield region of the spectrum. The carbon of the S-CH₂ group is expected around δ 35 ppm, while the other two methylene carbons of the propyl chain would be found at approximately δ 34 ppm and δ 31 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-COOH >10 (broad s) 170-180
Phenyl C-H 7.1-7.3 (m) 125-145
Ph-CH₂- ~2.7 (t) ~34
-CH₂-CH₂-CH₂- ~1.9 (quintet) ~31
-S-CH₂-CH₂- ~2.6 (t) ~35

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions. s = singlet, t = triplet, quintet, m = multiplet.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₄O₂S, which corresponds to a molecular weight of 210.29 g/mol . scbt.comscbt.com

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak (M⁺) at m/z 210 would be expected, along with fragment ions corresponding to the loss of various parts of the molecule. Common fragmentation pathways could include the loss of the carboxyl group, cleavage of the C-S bond, or fragmentation of the propyl chain.

Electrospray Ionization (ESI): ESI is a soft ionization technique, often coupled with liquid chromatography (LC-MS). For this compound, ESI would likely produce the protonated molecule [M+H]⁺ at m/z 211 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z 209 in negative ion mode. This technique is particularly useful for confirming the molecular weight with minimal fragmentation.

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Technique
[M]⁺ 210 EI-MS
[M+H]⁺ 211 ESI-MS (+)
[M-H]⁻ 209 ESI-MS (-)
[C₉H₁₁]⁺ 119 EI-MS Fragment (loss of -SCH₂COOH)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. libretexts.org This broadness is due to hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C-S Stretch: The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy also probes vibrational modes but is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy would be useful for observing:

S-C and C-C Bonds: The stretching vibrations of the sulfur-carbon and carbon-carbon bonds of the alkyl chain.

Aromatic Ring Vibrations: The characteristic ring breathing modes of the phenyl group.

Table 3: Key Expected IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid) 2500-3300 (broad, strong) Weak
C-H (Aromatic) 3000-3100 (medium) Strong
C-H (Aliphatic) 2850-2960 (medium) Medium
C=O (Carboxylic Acid) 1700-1725 (strong, sharp) Medium

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of a compound. The results are used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For this compound (C₁₁H₁₄O₂S), the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of this compound

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.01 11 132.11 62.82%
Hydrogen (H) 1.01 14 14.14 6.71%
Oxygen (O) 16.00 2 32.00 15.22%
Sulfur (S) 32.07 1 32.07 15.25%

| Total | | | 210.32 | 100.00% |

Experimental results from elemental analysis should be in close agreement (typically within ±0.4%) with these theoretical values to confirm the purity and elemental composition of the synthesized compound.

X-ray Crystallography for Solid-State Structural Confirmation (if applicable to compound or its direct derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Chemical Reactivity and Mechanistic Investigations of 3 Phenylpropyl Thio Acetic Acid

Reactivity of the Thioether Linkage

The sulfur atom in the thioether linkage is susceptible to both oxidation and cleavage under specific reaction conditions.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether in [(3-Phenylpropyl)thio]acetic acid can be selectively oxidized to either a sulfoxide (B87167) or a sulfone. This controlled oxidation is a valuable transformation in organic synthesis. The outcome of the reaction is largely dependent on the choice of oxidizing agent and the reaction conditions.

Commonly, hydrogen peroxide is employed as the oxidant. organic-chemistry.orgresearchgate.net The selectivity towards the sulfoxide or sulfone can be controlled by the stoichiometry of the hydrogen peroxide used. For instance, using a controlled amount of hydrogen peroxide often leads to the formation of the corresponding sulfoxide. organic-chemistry.org Increasing the amount of the oxidizing agent and/or elevating the reaction temperature typically pushes the reaction towards the formation of the sulfone. organic-chemistry.orgbeilstein-journals.org

A variety of catalytic systems have been developed to enhance the efficiency and selectivity of this oxidation. For example, tantalum carbide can catalyze the oxidation of sulfides to sulfoxides with hydrogen peroxide, while niobium carbide under similar conditions favors the formation of sulfones. organic-chemistry.org Metal-free approaches have also been developed. The use of urea-hydrogen peroxide (UHP) in combination with acetic acid or phthalic anhydride (B1165640) provides an effective method for the selective oxidation of sulfides to sulfoxides or sulfones. organic-chemistry.orgbeilstein-journals.orgresearchgate.net The reaction with UHP and acetic acid can be tuned; for example, using 1.5 equivalents of UHP at 60°C can yield the sulfoxide, whereas 2.5 equivalents at 80°C can produce the sulfone. beilstein-journals.org

Table 1: Selected Reagents for the Oxidation of Thioethers

Oxidizing SystemProductKey Features
Hydrogen Peroxide (controlled stoichiometry)SulfoxideSelective mono-oxidation. organic-chemistry.org
Hydrogen Peroxide (excess) / HeatSulfoneDrives the oxidation to the higher oxidation state. organic-chemistry.orgbeilstein-journals.org
Urea-Hydrogen Peroxide / Acetic AcidSulfoxide or SulfoneSelectivity controlled by stoichiometry and temperature. beilstein-journals.org
Urea-Hydrogen Peroxide / Phthalic AnhydrideSulfoneEnvironmentally benign, direct conversion to sulfone. organic-chemistry.orgresearchgate.net
Tantalum Carbide / H₂O₂SulfoxideCatalytic system for selective oxidation. organic-chemistry.org
Niobium Carbide / H₂O₂SulfoneCatalytic system favoring sulfone formation. organic-chemistry.org

Cleavage Mechanisms

The carbon-sulfur (C-S) bond in the thioether linkage can be cleaved under various conditions. Metal-free methods for the selective cleavage of C(sp³)–S bonds in thioethers have been developed using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org The selectivity of this cleavage can be influenced by the structure of the thioether. For instance, the general order of reactivity for C-S bond cleavage is furfuryl > benzyl (B1604629) > alkyl > aryl. organic-chemistry.org Mechanistic studies suggest that these reactions proceed through the formation of a halosulfonium intermediate. organic-chemistry.org In some cases, metal-free C(sp³)–S bond cleavage can be achieved using N-chlorosuccinimide (NCS), leading to the formation of aldehydes or dithioacetals depending on the solvent used. mdpi.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound readily participates in classic reactions such as esterification and amide bond formation.

Esterification Reactions

Esterification of carboxylic acids is a fundamental reaction in organic chemistry. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

Various catalysts can be employed to facilitate this transformation. Strong acids like sulfuric acid and tosic acid are frequently used. masterorganicchemistry.com More recently, Lewis acids such as titanium tetrachloride (TiCl₄) have been shown to be effective catalysts for esterification, allowing the reaction to proceed under mild conditions. mdpi.com For example, the reaction of a carboxylic acid with an alcohol in the presence of TiCl₄ in a solvent like dichloromethane (B109758) can lead to high yields of the corresponding ester at room temperature. mdpi.com

Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a critical transformation, particularly in peptide synthesis. umich.edu Direct reaction between a thioacid and an amine to form an amide is generally not efficient. nih.gov Therefore, the carboxylic acid moiety of this compound typically requires activation before it can effectively react with an amine.

One novel strategy involves the in-situ formation of a highly reactive S-nitroso thioacid intermediate. nih.gov This is achieved by treating the thioacid with an organonitrite, such as amyl nitrite, in the presence of an amine. This method is fast, proceeds under mild conditions, and shows excellent selectivity for amines over other nucleophiles like hydroxyl groups. nih.gov Other methods for amide bond formation include the use of coupling reagents that activate the carboxylic acid, such as carbodiimides, which form a reactive O-acylisourea intermediate. umich.edu

Mechanistic Studies on the Formation of the Thioacetic Acid Motif in Organic Reactions

The thioacetic acid motif, characterized by the R-S-CH₂COOH structure, is typically synthesized through the reaction of a thiol with a haloacetic acid or its ester, followed by hydrolysis. A common method for preparing thiols involves the use of thioacetic acid and its conjugate base, thioacetate (B1230152). wikipedia.org

A general synthetic route to a thiol, which could then be reacted to form a thioacetic acid derivative, proceeds in several steps:

Deprotonation: Thioacetic acid is deprotonated with a base, such as sodium hydroxide (B78521), to form a thioacetate salt. wikipedia.org

Nucleophilic Substitution: The resulting thioacetate anion acts as a nucleophile and reacts with an alkyl halide (e.g., a 3-phenylpropyl halide) to form a thioacetate ester. wikipedia.org

Hydrolysis: The thioacetate ester is then hydrolyzed, typically under basic conditions, to yield the corresponding thiol. wikipedia.org

This thiol can subsequently be reacted with an α-haloacid like chloroacetic acid or bromoacetic acid in the presence of a base to generate the this compound.

In biosynthetic pathways, the formation of thioether bonds can occur through radical mechanisms. Radical S-adenosyl-L-methionine (SAM) enzymes can generate a highly reactive 5'-deoxyadenosyl radical. nih.gov This radical can abstract a hydrogen atom from a carbon atom, which then allows for the formation of a thioether linkage with a cysteine residue. nih.gov While this is a biological mechanism, it highlights the fundamental reactivity patterns that can lead to the formation of thioether-containing molecules.

Solvent Effects on Reaction Kinetics and Yields

The choice of solvent can significantly influence the outcome of chemical reactions involving this compound by affecting reaction rates (kinetics) and the amount of product formed (yield). While specific kinetic and yield data for reactions of this compound are not extensively documented in publicly available literature, the well-established principles of physical organic chemistry allow for a scientifically grounded discussion of anticipated solvent effects based on the compound's constituent functional groups: a thioether and a carboxylic acid. The reactivity of these groups is known to be sensitive to the surrounding solvent environment.

General Principles of Solvent Effects

Solvents can influence chemical reactions in several ways:

Solvation of Reactants and Transition States: Solvents can stabilize or destabilize reactants and transition states through intermolecular forces such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. According to transition state theory, a reaction is accelerated in a solvent that selectively stabilizes the transition state more than the reactants. Conversely, if the reactants are more stabilized than the transition state, the reaction rate will decrease.

Dielectric Constant (Polarity): The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role. Polar solvents are generally better at solvating polar and charged species.

Specific Solvation Effects: Specific interactions, such as the formation of hydrogen bonds between the solvent and a reactant or transition state, can have a profound impact on reactivity. Protic solvents (e.g., water, alcohols) can act as hydrogen bond donors, while aprotic solvents (e.g., acetone, dimethylformamide) cannot.

Anticipated Solvent Effects on Reactions of the Thioether Group

The thioether moiety in this compound can participate in various reactions, such as oxidation to a sulfoxide or sulfone, or S-alkylation. The kinetics of these reactions are expected to be solvent-dependent.

For instance, in the context of thiol-Michael additions, a reaction class analogous to some reactions involving thioethers, solvent polarity has been shown to be a critical parameter. researchgate.net The reaction can proceed through either a base-catalyzed or a nucleophile-initiated mechanism, and the dominant pathway can be influenced by the solvent. rsc.org In polar aprotic solvents, an anionic cycle often governs the reaction, where the rate-determining step can be the proton transfer to the Michael adduct anion. rsc.org

In radical reactions, such as the thiol-ene reaction, solvents have been observed to have a greater impact on hydrogen atom transfer steps than on propagation steps. researchgate.net Non-polar solvents may increase the chain transfer rate constant, while propagation reactions are less sensitive to the medium. researchgate.net The redox potential of thioethers is also strongly influenced by the nature of the solvent, with solvent dipolarity/polarizability being a dominant factor. nih.gov

Table 1: Expected Trends in Solvent Effects on Thioether Reactions

Solvent TypeExpected Effect on Reaction Rate/YieldRationale
Polar Protic Moderate to HighCan stabilize charged intermediates and transition states through hydrogen bonding.
Polar Aprotic HighEffectively solvates polar species without interfering with hydrogen-bonding interactions that may be crucial for the reaction mechanism.
Non-Polar Low to ModerateLess effective at solvating polar or charged intermediates, which may slow down reactions involving such species.

This table represents generalized expected trends based on established principles of organic chemistry, not specific experimental data for this compound.

Anticipated Solvent Effects on Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo reactions such as esterification. The kinetics and equilibrium of esterification reactions are known to be significantly affected by the solvent. nih.govelsevierpure.com

For the esterification of acetic and propionic acids, it has been found that the choice of solvent can dramatically alter the reaction rate and equilibrium position. nih.govelsevierpure.com For example, in the esterification of acetic acid with ethanol, acetonitrile (B52724) (a polar aprotic solvent) was found to promote the reaction, whereas dimethylformamide (another polar aprotic solvent) suppressed it. elsevierpure.com This highlights that specific solvent-solute interactions, beyond simple polarity, are critical. Thermodynamic models that account for the activity coefficients of the reacting species in different solvents are often necessary to accurately predict these effects. nih.gov

Table 2: Illustrative Solvent Effects on the Esterification of Acetic Acid

SolventRelative Reaction RateRationale for Influence
AcetonitrilePromotesFavorable solvation of intermediates and transition states.
TetrahydrofuranModerateIntermediate polarity and solvation capabilities.
DimethylformamideSuppressesStrong solvation of reactants may inhibit reaction progress.

This table is based on findings for acetic acid esterification and serves as an illustrative example of potential solvent effects on the carboxylic acid moiety of this compound. rsc.orgnih.govelsevierpure.com

Synthesis and Structure Activity Relationship Sar Studies of Analogues and Derivatives of 3 Phenylpropyl Thio Acetic Acid

Design Principles for Structural Modification

The rational design of analogues of [(3-Phenylpropyl)thio]acetic acid is guided by established medicinal chemistry principles to probe the molecular interactions with biological targets and to optimize pharmacokinetic properties. Modifications are typically focused on three key regions of the molecule: the phenylpropyl moiety, the terminal carboxylic acid group, and the integration of the entire thioacetic acid scaffold into larger heterocyclic frameworks.

Diversification of the Phenylpropyl Moiety (e.g., halogenation, alkylation, introduction of additional aromatic rings)

Altering the substitution pattern of the phenyl ring is a fundamental strategy in SAR studies. The introduction of various functional groups can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for a target. In related structures, such as 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives, extensive modifications have been made to the aromatic rings. These modifications include the introduction of electron-withdrawing groups like halogens (e.g., chloro, bromo) and the nitro group, as well as electron-donating groups like methoxy (B1213986) and methyl. nih.govresearchgate.netptfarm.pl

Studies on other pharmacologically active series have shown that such substitutions are critical for activity. For instance, in a series of thio semicarbazone inhibitors, a 3'-bromopropiophenone (B130256) derivative was identified as a potent lead compound, initiating the synthesis of over 100 analogues to establish a detailed SAR. nih.gov Similarly, research on 2-phenoxybenzamides demonstrated that the antiplasmodial activity was highly dependent on the substitution pattern of the anilino partial structure, with a 4-fluorophenoxy substituent showing an advantageous effect over the unsubstituted analogue. mdpi.com These examples underscore the principle that diversifying the phenyl ring in the this compound scaffold through halogenation, alkylation, or the addition of other rings is a rational approach to modulating biological efficacy.

Modifications of the Terminal Acetic Acid Functionality (e.g., amides, esters)

This principle is exemplified in studies of other complex molecules where the modification of an acid or hydroxyl group led to significant changes in activity. For example, a series of 3-O-acylated (-)-epigallocatechins were synthesized where the activity increased with the growing carbon number of the fatty acid ester moiety. nih.gov The introduction of a monounsaturated fatty acid via an ester linkage resulted in the most potent compound in that series. nih.gov Applying this logic to this compound, its conversion to various esters and amides would be a standard step in a medicinal chemistry campaign to explore new binding interactions and improve drug-like properties.

Incorporation into Heterocyclic Systems (e.g., Triazoles, Thiadiazoles, Quinoxalines)

Incorporating the this compound scaffold into heterocyclic ring systems is a powerful strategy to create novel chemical entities with diverse pharmacological profiles. Heterocycles like triazoles, thiadiazoles, and quinoxalines are prevalent in many approved drugs due to their ability to engage in a wide range of interactions (e.g., hydrogen bonding, π-stacking) and their metabolic stability. The sulfur atom of the thioether provides a convenient point for cyclization or attachment to pre-formed heterocyclic rings. Research has shown that 1,2,4-triazole (B32235) derivatives, in particular, exhibit a wide spectrum of biological activities. chemmethod.com

A direct application of incorporating the phenylpropylthio moiety into a heterocyclic system is the synthesis of 3- and 4-substituted-5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles. dergipark.org.tr These compounds are prepared by reacting a suitable 4H-1,2,4-triazole-3-thiol with (3-bromopropyl)benzene. dergipark.org.tr The synthesis is effectively carried out using microwave irradiation in a medium of isopropanol (B130326) with an equivalent amount of sodium hydroxide (B78521). dergipark.org.tr

The reaction conditions, such as temperature and time, are optimized to maximize yield. For instance, the synthesis of 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole was found to be most effective with a reaction time of 45 minutes at 165°C under microwave conditions. dergipark.org.tr In contrast, the optimal time for synthesizing 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole was determined to be 30 minutes under the same temperature and pressure. dergipark.org.tr The starting triazole-thiols themselves can be synthesized from precursor hydrazides. mdpi.comnih.gov

Table 1: Synthesis of 5-((3-Phenylpropyl)thio)-4H-1,2,4-triazole Derivatives via Microwave Synthesis dergipark.org.tr This table is interactive. You can sort and filter the data.

Compound Name Starting Triazole-thiol Optimal Reaction Time (minutes) Reaction Temperature (°C)
3-(Thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 45 165

A related class of compounds, 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives, are synthesized through the thia-Michael addition. ptfarm.pl This reaction involves the base-catalyzed conjugate addition of thioglycolic acid to α,β-unsaturated carbonyl compounds known as chalcones. nih.govresearchgate.net The synthesis is typically performed under mild conditions, yielding the desired products in high purity and good yields, ranging from 64% to 94%. researchgate.netptfarm.pl The structures of these synthesized compounds are confirmed using modern analytical techniques, including IR, ¹H-NMR, and ¹³C-NMR spectroscopy. researchgate.net

This synthetic route allows for significant diversity, as a wide variety of substituted chalcones can be prepared from different aromatic aldehydes and ketones. researchgate.net This, in turn, allows for a thorough investigation of the structure-activity relationships by varying the substituents on the two aryl rings. ptfarm.pl

Table 2: Examples of Synthesized 2-(3-oxo-1,3-diarylpropylthio)acetic Acid Derivatives ptfarm.pl This table is interactive. You can sort and filter the data.

Compound ID Aryl Group 1 (R1) Aryl Group 2 (R2) Yield (%) Melting Point (°C)
3a Phenyl Phenyl 73 124-126
3b 4-Methylphenyl Phenyl 81 110-112
3c 4-Methoxyphenyl Phenyl 79 103-105
3d 4-Chlorophenyl Phenyl 86 114-116
3e 2,4-Dichlorophenyl Phenyl 83 129-131

Elucidation of Structural Elements Influencing Molecular Interactions

The elucidation of which structural elements influence molecular interactions is derived from the SAR of these synthesized analogues.

The Aromatic Ring: The nature and position of substituents on the phenyl ring(s) are critical. In the 2-(3-oxo-1,3-diarylpropylthio)acetic acid series, the presence of halogens (Cl, Br) and other groups on the aryl rings significantly modulates their antimicrobial activity, indicating that these groups are involved in key interactions with the biological target, likely through hydrophobic or electronic interactions. nih.govptfarm.pl

The Propyl Linker: The three-carbon chain provides conformational flexibility, allowing the terminal functional groups (the phenyl ring and the acid/heterocycle) to adopt an optimal orientation for binding. Its length and flexibility are likely crucial for positioning the pharmacophoric elements correctly within a binding site.

The Thioether Linkage: The sulfur atom is a key linker that is not only synthetically convenient but also a potential hydrogen bond acceptor. Its presence defines the spatial relationship between the aromatic and acidic/heterocyclic moieties.

The Terminal Functional Group: The terminal group dictates the primary interactions. A carboxylic acid provides a strong hydrogen bond donor/acceptor and an anionic center at physiological pH, capable of forming salt bridges. researchgate.net When replaced by a 1,2,4-triazole ring, the molecule gains multiple hydrogen bond donors and acceptors, completely changing its interaction profile and potential targets. dergipark.org.tr The specific substitutions on the triazole ring further fine-tune these interactions. dergipark.org.tr

Conformational Analysis of Derivatives and Analogues

The conformational flexibility of a molecule is a critical determinant of its biological activity. It dictates how a molecule can orient itself to bind to a biological target, such as a receptor or enzyme. For the analogues and derivatives of this compound, a thorough conformational analysis would involve the study of the spatial arrangement of atoms and the rotation around single bonds. This would typically be investigated using techniques such as X-ray crystallography for solid-state structures and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state conformations, often complemented by computational modeling.

Without specific experimental or computational data, any detailed discussion on the conformational analysis of this compound derivatives would be speculative. The creation of data tables, as requested, is not possible due to the absence of published research findings on this specific topic. Further empirical research, including synthesis of a series of analogues and their detailed structural analysis, would be required to elucidate the conformational properties of this class of compounds and to establish a clear structure-activity relationship.

Computational Chemistry and Theoretical Studies of 3 Phenylpropyl Thio Acetic Acid

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to understand and predict the behavior of molecules. For derivatives of [(3-Phenylpropyl)thio]acetic acid, these studies focus on understanding how the three-dimensional structure of the molecule influences its properties and activity.

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is a computational method used to identify the stable conformations of a molecule and to map its potential energy landscape.

Studies on highly similar molecules, such as (benzylthio)acetic acid and S-phenyl thioacetate (B1230152), provide a framework for understanding the conformational preferences of this compound. For instance, Density Functional Theory (DFT) calculations on S-phenyl thioacetate have identified two primary conformers: a 'syn' form, where the carbonyl group is on the same side as the phenyl ring, and an 'anti' form. nih.gov The 'syn' conformer was found to be more stable, with an energy difference of approximately 1.63 kcal/mol. nih.gov This preference is crucial as the lowest energy conformation is often the one that binds to a biological target.

For the related compound (benzylthio)acetic acid, computational analyses have revealed the importance of various noncovalent interactions in stabilizing its structure. researchgate.net These include strong O-H···O hydrogen bonds involving the carboxylic acid group, as well as weaker C-H···O, C-H···S, and C-H···π contacts. researchgate.net These interactions dictate how the molecule folds in space and how it might interact with its environment. The phenylpropyl chain in this compound introduces additional flexibility compared to a benzyl (B1604629) group, leading to a more complex energy landscape with multiple low-energy conformations that would need to be considered in any structure-based drug design effort.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential computational tools for optimizing lead compounds. They establish a mathematical or qualitative correlation between the chemical structure of a series of compounds and their biological activity.

For the broader class of arylalkanoic acids, to which this compound belongs, general SAR principles have been established. pharmacy180.com Key findings include:

The presence and position of the acidic center (the carboxylic acid) are critical for activity. pharmacy180.com

The distance between the aromatic ring and the acidic center is crucial; increasing it beyond one or two carbon atoms often diminishes activity. pharmacy180.com

Substituting a methyl group on the carbon atom adjacent to the acidic group (the α-carbon) can enhance anti-inflammatory activity. pharmacy180.com

More specific 3D-QSAR studies on analogues like biphenyl (B1667301) acetic acid derivatives have identified the importance of specific physicochemical fields. researchgate.net For example, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have shown that steric and hydrophobic fields are significant predictors of anti-inflammatory activity. researchgate.net This suggests that the size, shape, and hydrophobicity of substituents on the phenyl ring of this compound analogues would strongly influence their biological effects. Similarly, QSAR studies on thiophene (B33073) analogues highlighted the dominant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment, in modulating anti-inflammatory activity. nih.gov

QSAR/SAR FindingRelevant Molecular ClassImplication for this compound Analogues
Acidity and distance to the aromatic ring are critical.Arylalkanoic acids pharmacy180.comModifications to the carboxylic acid or the thioacetic linker would likely impact activity.
α-methylation enhances activity.Arylalkanoic acids pharmacy180.comIntroducing a methyl group on the carbon between the sulfur and the carboxyl group could be a beneficial modification.
Steric and hydrophobic fields are important.Biphenyl acetic acid derivatives researchgate.netThe size and lipophilicity of substituents on the phenyl ring are key for optimization.
Electronic properties (ELUMO, dipole moment) modulate activity.Thiophene analogues nih.govElectron-withdrawing or donating groups on the phenyl ring could be used to tune activity.

Docking Studies with Biological Macromolecules (if applicable to specific derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. This is a cornerstone of structure-based drug design. While specific docking studies for this compound are not widely published, studies on its core scaffold, phenylacetic acid (PAA), and other arylpropionic acids offer significant insights. jspae.comresearchgate.netresearchgate.net

Derivatives of PAA have been docked against various biological targets to explore their potential as therapeutic agents. jspae.comresearchgate.net These targets include:

DNA: To assess potential intercalation and disruption of DNA processes. jspae.comresearchgate.net

Pim kinase: A protein kinase involved in cell survival and proliferation, making it a target for cancer therapy. jspae.comresearchgate.net

Urease: An enzyme that is a target for treating infections caused by Helicobacter pylori. jspae.comresearchgate.net

Cyclooxygenase (COX) enzymes: The traditional targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Monoamine Oxidase (MAO): A target for neurological disorders. nih.gov

These studies show that the arylalkanoic acid scaffold is versatile and can be adapted to fit into the binding sites of diverse macromolecules.

Docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score, and detail the specific molecular interactions that stabilize the complex.

In docking studies of PAA derivatives, specific interactions have been identified as key to binding. jspae.comresearchgate.net For example, with a DNA target, a 3-chloro-PAA derivative achieved a high docking score of -7.809, with binding stabilized by significant polar interactions with DNA residues. jspae.com When docked against urease, a 4-propyl-PAA derivative showed a strong docking score of -8.5250. jspae.com

The analysis of interaction modes for related molecules consistently highlights the importance of several types of noncovalent bonds:

Hydrogen Bonds: The carboxylic acid group is a prime hydrogen bond donor and acceptor, frequently interacting with polar amino acid residues like Gln, Lys, or the phosphate (B84403) backbone of DNA. researchgate.netresearchgate.net

π-Interactions: The phenyl ring is capable of engaging in π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) or CH-π interactions with aliphatic side chains in the binding pocket. researchgate.net

A study on biphenyl acetic acid derivatives binding to the COX-2 enzyme revealed that in addition to hydrogen bonding, both π-π and CH-π interactions were crucial for stabilizing the ligand in the binding pocket. researchgate.net These findings provide a clear roadmap for designing derivatives of this compound with improved binding to specific biological targets.

TargetAnalogue ClassKey Interaction TypesExample Docking Score
DNAPhenylacetic acid derivativesPolar interactions, hydrogen bonds jspae.comresearchgate.net-7.809 (3-chloro-PAA) jspae.com
Pim KinasePhenylacetic acid derivativesPolar interactions jspae.comN/A
UreasePhenylacetic acid derivativesHydrogen bonds, pi-H interactions researchgate.net-8.5250 (4-propyl-PAA) jspae.com
COX-2Biphenyl acetic acid derivativesHydrogen bonds, π-π stacking, CH-π interactions researchgate.netN/A

Prediction of Chemical Properties using Computational Methods (e.g., pKa, LogP, solvent interactions)

Computational methods are widely used to predict key physicochemical properties that govern a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

pKa: The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. nih.gov For this compound, the relevant functional group is the carboxylic acid. The pKa of the parent thioacetic acid is approximately 3.4, making it significantly more acidic than acetic acid. wikipedia.org Computational approaches to predict pKa range from empirical methods to high-level quantum mechanical calculations using thermodynamic cycles. nih.gov DFT-based protocols, sometimes including explicit solvent molecules, have shown high accuracy in predicting pKa values for various functional groups. mdpi.com

LogP: The partition coefficient (LogP) is a measure of a molecule's lipophilicity, which influences its ability to cross cell membranes. For the similar molecule 3-Thiopheneacetic acid, a computed XLogP3 value of 1.1 has been reported, indicating moderate lipophilicity. nih.gov Various algorithms exist for calculating LogP based on fragment contributions or whole-molecule properties.

Solvent Interactions: Understanding how a molecule interacts with water is fundamental to predicting its solubility and behavior in a biological medium. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are often used in quantum chemistry calculations to approximate the effect of the solvent on the molecule's structure and properties. mdpi.compeerj.com These models are essential for accurate pKa and stability calculations.

PropertyDefinitionRelevanceComputational Method Examples
pKa Acid dissociation constantDetermines ionization state, affecting solubility and binding nih.govThermodynamic cycles, DFT with solvation models (SMD), empirical methods (PROPKA) nih.govmdpi.com
LogP Lipophilicity/hydrophobicityAffects membrane permeability and absorptionFragment-based methods (XLogP3), property-based calculations nih.gov
Solvent Interactions Behavior in a solvent (e.g., water)Influences solubility and conformational stabilityContinuum solvation models (PCM, CPCM, SMD) mdpi.compeerj.com

Advanced Theoretical Calculations (e.g., DFT studies on electronic structure)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. These calculations provide deep insights into molecular geometry, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and electronic properties like the distribution of electron density and the energies of molecular orbitals. nih.gov

DFT studies on analogous compounds like S-phenyl thioacetate and (benzylthio)acetic acid have been performed using basis sets such as 6-311++G(d,p) or B3LYP. nih.govresearchgate.net Such studies can:

Optimize Molecular Geometry: Determine the most stable 3D structure of the molecule with high accuracy. nih.gov

Calculate Vibrational Frequencies: Predict the molecule's infrared and Raman spectra, which aids in its experimental characterization. nih.gov

Analyze Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netnih.gov This is invaluable for predicting sites of noncovalent interactions, which are the basis for molecular recognition and binding. researchgate.net

For this compound, DFT calculations would be instrumental in understanding its fundamental electronic characteristics, rationalizing its reactivity, and providing a robust foundation for the development of QSAR models and the interpretation of docking results.

Applications of 3 Phenylpropyl Thio Acetic Acid in Academic Research

Role as a Substrate in Biochemical Investigations

The distinct structure of [(3-Phenylpropyl)thio]acetic acid allows it to serve as a valuable tool in the study of enzyme mechanisms and interactions.

Studies on Enzyme-Substrate Interactions in vitro

While direct studies naming this compound as a substrate are not prevalent in the provided search results, its structural components are relevant to enzyme-substrate investigations. The thioether linkage and the carboxylic acid group are functionalities often recognized and processed by various enzymes. For example, its structural similarity to portions of larger molecules, like leukotriene antagonists, suggests its potential to interact with enzymes involved in inflammatory pathways, such as synthases and transferases. In vitro studies of this nature are crucial for understanding the molecular basis of enzyme specificity and for the development of enzyme inhibitors.

Utility as a Synthetic Intermediate in Complex Molecule Construction

The chemical reactivity of this compound renders it an important building block for the synthesis of more intricate and often biologically active molecules.

Precursor for Advanced Pharmaceutical Scaffolds (e.g., Montelukast-like structures)

A primary application of this compound lies in its role as a key intermediate in the synthesis of Montelukast, a potent and selective leukotriene receptor antagonist used in the management of asthma. google.comnih.gov Various synthetic routes to Montelukast utilize a thiol-containing side chain which is structurally related to this compound. sciforum.netgoogle.comepo.org The synthesis often involves the coupling of a thiol-bearing fragment with a complex quinoline-containing structure. sciforum.netgoogleapis.comgoogle.com The development of efficient and scalable processes for creating these "Montelukast-like structures" is an active area of research, aiming to improve yields and reduce costs for this important pharmaceutical. google.comsciforum.net

Building Block for Novel Organic Compounds

Beyond its established role in pharmaceutical manufacturing, this compound is a versatile starting material for a variety of new organic compounds. Its thioether and carboxylic acid groups offer two distinct points for chemical modification. The thioether can be oxidized to form sulfoxides and sulfones, while the carboxylic acid can be converted into esters, amides, and other derivatives. This dual functionality allows chemists to incorporate the 3-phenylpropylthioacetic acid framework into larger and more complex molecular architectures, paving the way for the discovery of novel compounds with potentially interesting chemical and biological properties.

Investigation of Biological Activities in vitro (e.g., antimicrobial, anti-inflammatory, antioxidant activity of derivatives)

While this compound is mainly a synthetic intermediate, its structural motifs are found in various biologically active molecules. Researchers have synthesized and tested numerous derivatives of related thio- and phenyl-containing acetic acids for a range of in vitro biological activities.

Antimicrobial Activity: Derivatives of thioacetic acids have shown promise as antimicrobial agents. researchgate.netnih.gov For instance, novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives have been synthesized and screened for their antibacterial and antifungal properties. researchgate.netnih.gov Similarly, thiazolyl-acetic acid derivatives have been investigated as potential biocides. nih.gov The introduction of different substituents allows for the fine-tuning of antimicrobial potency against various pathogenic microorganisms. dovepress.comresearchgate.net

Anti-inflammatory Activity: The structural similarity to parts of anti-inflammatory drugs like Montelukast has prompted the investigation of related compounds for anti-inflammatory effects. orientjchem.org Studies on [(cycloalkylmethyl)phenyl]acetic acids and their derivatives have demonstrated significant anti-inflammatory and analgesic activities in preclinical models. nih.gov The anti-inflammatory properties of natural compounds containing phenolic and acidic moieties are also well-documented. mdpi.com

Antioxidant Activity: The antioxidant potential of derivatives is another area of interest. The ability of a compound to scavenge free radicals is a key measure of its antioxidant capacity. nih.govmdpi.com Phenyl-acyl-chitooligosaccharides and other derivatives containing phenolic structures have been shown to possess significant radical scavenging abilities in various in vitro assays. researchgate.netnih.gov

Data Tables

Table 1: Investigated In Vitro Biological Activities of Related Acid Derivatives

Biological ActivityCompound Class ExamplesKey FindingsCitations
Antimicrobial 2-(3-oxo-1,3-diarylpropylthio)acetic acidsShowed activity against human pathogenic microorganisms. researchgate.net, nih.gov
Thiazolyl-acetic acidsDemonstrated broad-spectrum antibacterial and antifungal activities. nih.gov
1,2,3-Thiadiazole and 1,2,3-Selenadiazole derivativesActive against Candida albicans, E. coli, and S. aureus. dovepress.com
Anti-inflammatory [(Cycloalkylmethyl)phenyl]acetic acidsPotent analgesic and anti-inflammatory properties observed. nih.gov
Aryl propionic acid derivativesA well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org
Antioxidant Phenyl-acyl-chitooligosaccharidesStrong scavenging ability towards superoxide (B77818) anions and DPPH radicals. researchgate.net, nih.gov
3-[(4-Methoxyphenyl)amino]propanehydrazide derivativesSome derivatives showed higher antioxidant activity than ascorbic acid. nih.gov

Based on a comprehensive search of available academic literature, there is currently no specific research data on the antimicrobial, anti-inflammatory, or antioxidant activities of the chemical compound This compound .

Extensive queries have been conducted to locate studies pertaining to the biological evaluation of this specific molecule. These searches, aimed at uncovering information for the requested article sections, did not yield any relevant academic papers, clinical trials, or in-vitro/in-vivo study results for "this compound".

While research exists for structurally related compounds, such as other phenylacetic acid derivatives or various thio-compounds, the user's strict requirement to focus solely on "this compound" prevents the inclusion of such data. The scientific community has published findings on the following related substances, none of which match the specified compound:

Phenylacetic acid : Investigated for its antibacterial properties.

[(Cycloalkylmethyl)phenyl]acetic acid derivatives : Studied for anti-inflammatory and analgesic activities.

Thiazole (B1198619) and Thiophene (B33073) derivatives : Evaluated for a range of biological activities including antimicrobial and anti-inflammatory effects.

Thioacetic acid : Its chemical properties and use in synthesis are documented.

However, specific data for the antimicrobial, anti-inflammatory, and antioxidant properties of This compound is absent from the accessible scientific literature. Therefore, the generation of the requested article with the specified outline and content is not possible at this time.

Future Research Horizons for this compound

The scientific exploration of this compound, a sulfur-containing carboxylic acid, is poised for significant advancement. While foundational knowledge of this compound exists, future research is charting a course toward a more profound understanding of its chemical behavior and the development of novel applications. Key areas of prospective investigation include the innovation of more efficient and environmentally friendly synthetic methods, a detailed elucidation of its reaction mechanisms, the strategic design of new analogues for specific research purposes, the application of sophisticated analytical techniques for real-time observation, and the expansion of computational models to predict its structure-function relationships. These future directions promise to unlock the full potential of this compound and its derivatives in various scientific domains.

Q & A

Q. What are the established synthetic routes for [(3-Phenylpropyl)thio]acetic acid?

this compound can be synthesized via nucleophilic substitution reactions, where a thiol group (e.g., 3-phenylpropylthiol) reacts with chloroacetic acid derivatives under basic conditions. Microwave-assisted synthesis has been reported to enhance reaction efficiency and yield for analogous thioacetic acid derivatives, reducing reaction times compared to conventional heating . Alternative methods include coupling reactions using Grignard reagents, as demonstrated in the synthesis of structurally similar keto acids (e.g., 2-((2-oxopropyl)thio)acetic acid) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the thioether linkage and phenylpropyl substituent. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% as standard for research-grade compounds) . X-ray crystallography may be employed for crystalline derivatives to resolve stereochemical ambiguities .

Q. What are the documented biological activities of this compound derivatives?

Derivatives of thioacetic acids, such as 2-((4-R-3-(morpholinomethylene)-4H-1,2,4-triazol-5-yl)thio)acetic acid salts, exhibit fungicidal properties and act as plant growth stimulators. These effects are attributed to their ability to modulate enzymatic pathways or interact with cellular receptors in biological systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Microwave irradiation significantly enhances reaction kinetics and selectivity for thioether formation, as shown in the synthesis of triazole-thioacetic acid derivatives. Solvent choice (e.g., acetic acid/water mixtures) and stoichiometric ratios (e.g., 1:1.5 for thiol-to-chloroacetic acid) are critical variables. Recrystallization from polar solvents (e.g., ethanol/water) improves purity .

Q. How should researchers address contradictory bioactivity data in studies of this compound analogs?

Discrepancies in bioactivity may arise from structural modifications (e.g., bromine substitution on indole rings) or impurities in synthesized intermediates. Rigorous purification (e.g., column chromatography) and batch-to-batch consistency checks are recommended. Comparative studies using standardized assays (e.g., antifungal disk diffusion) can resolve variability .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound derivatives?

Systematic substitution on the phenylpropyl group (e.g., electron-withdrawing groups like -NO₂ or -Br) and variations in the thioether linkage (e.g., triazole or morpholine hybrids) can reveal key pharmacophores. Biological screening against target enzymes (e.g., fungal cytochrome P450) paired with computational docking studies provides mechanistic insights .

Q. How do solvent and temperature affect the stability of this compound during storage?

Thioacetic acids are prone to oxidation; thus, storage under inert gas (N₂/Ar) in anhydrous solvents (e.g., DMSO) at -20°C is advised. Accelerated stability studies (e.g., thermal stress at 40°C for 14 days) coupled with HPLC monitoring can establish degradation profiles .

Methodological Considerations

  • Synthesis Protocols : Prioritize microwave methods for time-sensitive projects .
  • Purification : Recrystallization or flash chromatography ensures >95% purity, critical for reproducible bioassays .
  • Data Validation : Cross-reference NMR/MS data with PubChem entries (e.g., CID 145982184) to confirm structural accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[(3-Phenylpropyl)thio]acetic acid
Reactant of Route 2
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[(3-Phenylpropyl)thio]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.